molecular formula C26H46 B14437559 4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-69-1

4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)

Cat. No.: B14437559
CAS No.: 80060-69-1
M. Wt: 358.6 g/mol
InChI Key: YUFXLNCBLOFITP-UHFFFAOYSA-N
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Description

4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is a unique organic compound characterized by its bicyclic structure. This compound consists of two bicyclo[2.2.2]octane units connected at the 1,1’ positions, with pentyl groups attached at the 4,4’ positions. The bicyclo[2.2.2]octane framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as scale-up of the aforementioned reactions, can be applied.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.

Mechanism of Action

The mechanism of action of 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is primarily related to its structural rigidity and stability. The bicyclo[2.2.2]octane framework provides a stable platform for various chemical modifications, allowing it to interact with different molecular targets. The pentyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins .

Comparison with Similar Compounds

Uniqueness: 4,4’-Dipentyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to the presence of the pentyl groups, which enhance its lipophilicity and potential for chemical modifications. The rigid bicyclo[2.2.2]octane framework provides a stable platform for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

80060-69-1

Molecular Formula

C26H46

Molecular Weight

358.6 g/mol

IUPAC Name

1-pentyl-4-(4-pentyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane

InChI

InChI=1S/C26H46/c1-3-5-7-9-23-11-17-25(18-12-23,19-13-23)26-20-14-24(15-21-26,16-22-26)10-8-6-4-2/h3-22H2,1-2H3

InChI Key

YUFXLNCBLOFITP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CCCCC

Origin of Product

United States

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